4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular formula C₁₂H₁₇N It is a derivative of tetrahydronaphthalene, characterized by the presence of two methyl groups at the 4-position and an amine group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalysts like Pd/C or Raney nickel (Ni) under hydrogen gas (H₂) are commonly employed.
Major Products
The major products formed from these reactions include imines, nitriles, secondary and tertiary amines, amides, and sulfonamides .
Scientific Research Applications
4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target molecule. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalen-1-amine: Lacks the two methyl groups at the 4-position, resulting in different chemical and physical properties.
4-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: Contains only one methyl group at the 4-position, leading to variations in reactivity and applications.
4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol:
Uniqueness
4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of two methyl groups at the 4-position, which can influence its steric and electronic properties. This structural feature can enhance its stability, reactivity, and interactions with other molecules, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-12(2)8-7-11(13)9-5-3-4-6-10(9)12/h3-6,11H,7-8,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWSVQOVSHHKNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=CC=CC=C21)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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